molecular formula C26H17ClN4O2S B11600072 (3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11600072
M. Wt: 485.0 g/mol
InChI Key: FZGBPGVCTPCLSL-DQRAZIAOSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring an indol-2-one core fused with a thiazolo[3,2-b][1,2,4]triazol-6-one moiety. Key structural elements include:

  • A 4-chlorobenzyl group at the N1 position of the indole ring, which introduces electron-withdrawing and hydrophobic properties.
  • A (3Z)-configured exocyclic double bond between the indole and thiazolo-triazole systems, critical for planar molecular geometry and electronic conjugation .

Properties

Molecular Formula

C26H17ClN4O2S

Molecular Weight

485.0 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17ClN4O2S/c1-15-5-4-6-17(13-15)23-28-26-31(29-23)25(33)22(34-26)21-19-7-2-3-8-20(19)30(24(21)32)14-16-9-11-18(27)12-10-16/h2-13H,14H2,1H3/b22-21-

InChI Key

FZGBPGVCTPCLSL-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Coupling Reaction Conditions

ConditionSolventTemperature (°C)CatalystYield (%)Purity (%)Source
Acetic anhydrideNeat120None6592
DMFReflux150Piperidine7895
TolueneReflux110PTSA7193

Key Findings:

  • DMF with piperidine as a base achieves the highest yield (78%) due to enhanced solubility of intermediates.

  • Purity exceeds 92% in all cases, validated by HPLC and ¹H/¹³C NMR.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazolo-Triazole Formation
    The use of solvent-free conditions minimizes side reactions, favoring attack at the methyl-adjacent carbonyl.

  • Z/E Isomerization
    Steric hindrance from the 4-chlorobenzyl group ensures >95% Z-configuration in the final product.

  • Purification
    Column chromatography (cyclohexane:ethyl acetate, 97:3) removes unreacted triazole precursors.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 71% yield using continuous flow reactors for the cyclocondensation step. Key parameters include:

  • Residence time: 12 minutes

  • Pressure: 2 bar

  • Temperature: 80°C

Emerging Methodologies

Recent advances propose photoredox catalysis for constructing the exocyclic double bond, reducing reaction times from 12 h to 2 h. However, yields remain suboptimal (48–52%) compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions

The compound “(3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound is significant due to its structural characteristics that may influence various biological pathways.

  • Antimicrobial Activity : Research indicates that derivatives of thiazole and triazole compounds often exhibit antimicrobial properties. The thiazolo-triazole moiety may contribute to this activity by interacting with microbial enzymes or disrupting cellular processes. For instance, similar compounds have shown efficacy against bacteria and fungi, suggesting that this compound could be explored for similar effects .
  • Anticancer Properties : Compounds with indole and thiazole structures have been investigated for their anticancer activities. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented in various studies. The specific combination of the indole and thiazole-triazole frameworks in this compound may enhance its potency against certain cancer cell lines .
  • Anti-inflammatory Effects : Some studies have suggested that compounds containing thiazole rings can exhibit anti-inflammatory properties. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases, where modulation of inflammatory pathways is crucial .

Several case studies highlight the applications of similar compounds:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The study concluded that specific substitutions on the thiazole ring significantly enhanced activity against gram-positive bacteria .
  • Cancer Cell Line Inhibition : A research article reported on the synthesis of indole-thiazole hybrids which showed promising results in inhibiting the proliferation of breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of “(3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs, highlighting structural variations and their implications:

Compound Substituents Molecular Formula Key Structural/Functional Differences Reported Properties
Target Compound: (3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one N1: 4-chlorobenzyl; Thiazolo-triazole: 3-methylphenyl C28H19ClN4O2S Electron-withdrawing Cl enhances lipophilicity; 3-methylphenyl optimizes steric interactions. Predicted high binding affinity for 5-HT7/α1 receptors (inferred from structural analogs) .
Analog 1: (3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one N1: Methyl; Thiazolo-triazole: 4-methylphenyl C20H14N4O2S Smaller N1 substituent reduces hydrophobicity; para-methylphenyl may enhance metabolic stability. Lower molecular weight (374.42 g/mol) suggests improved solubility; no direct pharmacological data reported.
Analog 2: (3Z)-1-(2-Fluorobenzyl)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one N1: 2-fluorobenzyl; Thiazolo-triazole: 4-methoxyphenyl C26H17FN4O3S Fluorine increases electronegativity; methoxy group enhances electron donation and hydrogen bonding. Predicted collision cross-section (CCS) of 234 Ų indicates distinct conformational flexibility compared to the target compound .
Analog 3: (3Z)-1-Ethyl-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one N1: Ethyl; Thiazolo-triazole: 3,4-dimethoxyphenyl C22H18N4O4S Ethyl group balances lipophilicity; dimethoxy substituents may improve membrane permeability. Higher molecular weight (434.47 g/mol) may reduce solubility; no direct activity data available.

Key Findings:

  • Substituent Effects on Receptor Binding : The 4-chlorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in receptors compared to smaller alkyl groups (e.g., methyl or ethyl) .
  • Methoxy groups (Analog 2) introduce electron-donating effects, altering charge distribution .
  • Conformational Flexibility : Crystallographic studies of isostructural analogs (e.g., fluorophenyl derivatives) reveal planar molecular conformations, except for one fluorophenyl group oriented perpendicularly, suggesting flexibility in binding modes .

Notes

Synthetic Challenges : The exocyclic double bond (Z-configuration) in these compounds requires precise stereochemical control during synthesis, often achieved via microwave-assisted cyclization .

Pharmacological Data Limitations : While structural analogs (e.g., piperazine-linked indol-2-ones) demonstrate dual 5-HT7/α1 receptor activity , direct binding or efficacy data for the target compound remain unreported.

Metabolic Stability : The 3-methylphenyl group in the target compound may reduce oxidative metabolism compared to methoxy-substituted analogs, extending half-life .

Biological Activity

The compound (3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on available research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Indole Core : The indole moiety is known for various biological activities, including anti-cancer and anti-inflammatory properties.
  • Thiazole and Triazole Rings : These heterocycles are often associated with antimicrobial and antifungal activities.
  • Chlorobenzyl Substituent : The presence of a chlorine atom can enhance the lipophilicity and biological activity of the compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including cyclization and condensation processes. Specific methods may vary but generally include:

  • Formation of the Indole Skeleton : Starting from readily available indole derivatives.
  • Introduction of Thiazole and Triazole Rings : Utilizing appropriate reagents to facilitate the formation of these heterocycles.
  • Final Modifications : Adding the chlorobenzyl group to enhance bioactivity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many indole derivatives act by inhibiting cell proliferation and inducing apoptosis in cancer cells through various pathways including the modulation of signaling pathways like PI3K/Akt and MAPK .
  • Case Studies : In vitro studies have shown that related compounds can effectively inhibit tumor growth in various cancer cell lines including breast and lung cancer models.

Antimicrobial Properties

Compounds containing thiazole and triazole rings have been reported to possess antimicrobial activities:

  • Spectrum of Activity : Studies demonstrate effectiveness against a range of bacteria and fungi. For example, derivatives have shown activity against resistant strains of Staphylococcus aureus and Candida species .
  • Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Inflammatory Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
  • Research Findings : Experimental models indicate reduced inflammation in animal studies when treated with similar indole derivatives.

Research Findings Summary Table

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerIndole derivativesInhibition of PI3K/Akt and MAPK pathways
AntimicrobialThiazole/triazole derivativesDisruption of cell membranes
Anti-inflammatoryIndole derivativesInhibition of TNF-alpha and IL-6

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step heterocyclic chemistry. A common approach includes:

Core formation : Construct the thiazolo[3,2-b][1,2,4]triazol-5(6H)-one core via cyclocondensation of thiosemicarbazides with α-haloketones or via oxidative annulation .

Substituent introduction : The 4-chlorobenzyl and 3-methylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

Z-configuration control : The stereochemistry is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR .

Q. Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Pd(PPh₃)₄ improves cross-coupling yields (~60–70%) .
  • Temperature : Reactions above 80°C risk decomposition; optimized at 60–70°C .

Q. Example data :

StepReagents/ConditionsYield (%)Reference
Core formationHydrazine hydrate, EtOH, reflux58–64
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 70°C65–70

Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities?

Methodology :

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 170–175 ppm). Discrepancies in peak splitting may arise from tautomerism; use DMSO-d₆ to stabilize conformers .
  • X-ray crystallography : Resolves Z/E configuration via dihedral angles (e.g., C3-C4-N5-C6 = 178.9°) .
  • HRMS : Confirms molecular ion [M+H]+ with <2 ppm error .

Q. Common pitfalls :

  • Overlapping signals in NMR: Use 2D techniques (COSY, HSQC) .
  • Hygroscopicity: Dry samples under vacuum to avoid water interference in FT-IR .

Advanced Research Questions

Q. How can computational methods predict biological activity and guide structural optimization?

Approach :

Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., 14α-demethylase for antifungal activity). Key residues (e.g., His310, Leu376) form hydrogen bonds with the triazolone ring .

QSAR studies : Correlate logP values (calculated: 3.8 ± 0.2) with cytotoxicity (IC₅₀) in cancer cell lines. Bulky substituents at the indole position enhance membrane permeability .

Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 2.5-fold higher binding affinity to kinase targets compared to -OCH₃ .

Q. What strategies resolve contradictions in reaction mechanisms for analogous compounds?

Example : Disputed pathways for thiazolo-triazolone formation:

  • Hypothesis 1 : Radical-mediated cyclization (supported by TEMPO inhibition experiments) .
  • Hypothesis 2 : Acid-catalyzed intramolecular cyclization (evidenced by HCl dependency) .

Q. Resolution :

  • Kinetic studies : Monitor intermediate accumulation via LC-MS. A rapid decrease in thiosemicarbazide levels supports Hypothesis 2 .
  • Isotopic labeling : ¹⁸O-tracing confirms carbonyl oxygen originates from solvent, not oxidants .

Q. How can Design of Experiments (DoE) optimize reaction scalability and purity?

DoE framework :

  • Variables : Temperature (50–90°C), catalyst loading (1–5 mol%), solvent (DMF vs. THF).
  • Response surfaces : Maximal yield (72%) achieved at 70°C, 3 mol% Pd, DMF .

Case study : A Plackett-Burman design reduced impurities from 15% to 3% by identifying residual water as a critical factor .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in stabilizing the crystal structure?

Analysis :

  • Graph-set notation : Chains (C(6)) and rings (R₂²(8)) dominate, with N-H···O bonds (2.89 Å) between triazolone and indole moieties .
  • Impact : Enhanced thermal stability (Tₘ = 224–226°C) compared to non-hydrogen-bonded analogs .

Q. How do substituent variations impact pharmacological activity and metabolic stability?

Findings :

  • 4-Chlorobenzyl group : Increases logD (2.8 → 3.5) and CYP3A4 resistance .
  • 3-Methylphenyl : Reduces plasma clearance by 40% in rat models due to steric shielding .

Q. Data :

DerivativeIC₅₀ (μM, HeLa)t₁/₂ (h, human microsomes)
Parent compound1.2 ± 0.32.1
-CF₃ analog0.8 ± 0.21.5
-OCH₃ analog3.4 ± 0.54.8

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